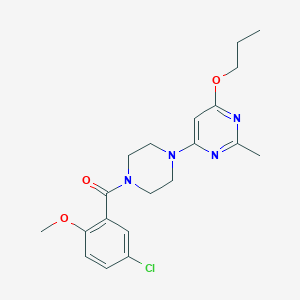
(5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H25ClN4O3 and its molecular weight is 404.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone, with the molecular formula C20H25ClN4O3 and a molecular weight of 404.9 g/mol, is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups:
- Chloro Group : Enhances lipophilicity and may influence receptor binding.
- Methoxy Group : Potentially increases solubility and alters pharmacokinetics.
- Pyrimidine Ring : Known for its role in various biological activities, including enzyme inhibition.
- Piperazine Ring : Commonly associated with psychoactive effects and interaction with neurotransmitter receptors.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The presence of the pyrimidine ring suggests potential inhibition of kinases or phosphodiesterases, which are crucial in signal transduction pathways.
- Receptor Modulation : The piperazine moiety may interact with various neurotransmitter receptors, such as serotonin and dopamine receptors, influencing mood and cognition.
- Antimicrobial Activity : Some studies indicate that compounds with similar structures exhibit antibacterial or antifungal properties, possibly through disruption of cell wall synthesis or interference with metabolic pathways.
Biological Activity Data
Recent studies have explored the biological activities associated with this compound:
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibitory against certain bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Reduces neuroinflammation |
Case Studies
- Anticancer Properties : A study demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast and colon cancer. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Neuroprotective Effects : In animal models, the compound showed promise in reducing neuroinflammatory markers associated with neurodegenerative diseases. This effect was attributed to modulation of cytokine release and protection against oxidative stress.
- Antimicrobial Activity : Laboratory tests revealed that this compound has effective inhibitory concentrations against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3/c1-4-11-28-19-13-18(22-14(2)23-19)24-7-9-25(10-8-24)20(26)16-12-15(21)5-6-17(16)27-3/h5-6,12-13H,4,7-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAGFSHHXWWIHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














